molecular formula C13H18ClNO B8369465 4-benzyl-2-(2-chloroethyl)morpholine

4-benzyl-2-(2-chloroethyl)morpholine

Cat. No.: B8369465
M. Wt: 239.74 g/mol
InChI Key: LIEUHQQEZPQUMC-UHFFFAOYSA-N
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Description

4-Benzyl-2-(2-chloroethyl)morpholine is a morpholine derivative featuring a benzyl group at position 4 and a 2-chloroethyl substituent at position 2 of the six-membered heterocyclic ring. For instance, 4-benzyl-2-(chloromethyl)morpholine is synthesized by reacting N-benzylaminoethanol with epichlorohydrin followed by acid-mediated condensation .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-benzyl-2-(2-chloroethyl)morpholine

InChI

InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

LIEUHQQEZPQUMC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCCl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A primary route involves the reaction of 2-(4-benzylmorpholin-2-yl)ethanol with thionyl chloride (SOCl₂) in dichloromethane (DCM). The hydroxyl group at the 2-position undergoes chlorination at 0–40°C, catalyzed by dimethylformamide (DMF), to yield the 2-chloroethyl moiety.

Reaction Conditions:

  • Substrate: 2-(4-benzylmorpholin-2-yl)ethanol (13.88 mmol)

  • Reagents: SOCl₂ (5.06 mL, 5 eq), DMF (catalytic)

  • Solvent: DCM (25 mL)

  • Temperature: 0°C → 40°C (overnight)

  • Workup: Evaporation, washing with NaHCO₃, column chromatography (3% MeOH/DCM)

  • Yield: 74%

This method benefits from the high electrophilicity of SOCl₂, which facilitates efficient conversion of alcohols to alkyl chlorides. The DCM solvent system minimizes side reactions, while DMF accelerates the reaction via intermediate iminium chloride formation.

Reductive Amination Pathways

Nickel-Catalyzed Hydrogenation

4-Benzyl-2-morpholineacetonitrile undergoes hydrogenation in ethanol using a nickel catalyst and ammonium hydroxide to produce 2-(4-benzylmorpholin-2-yl)ethylamine. Subsequent chlorination with SOCl₂ introduces the 2-chloroethyl group.

Key Steps:

  • Reduction of Nitrile:

    • Substrate: 4-Benzyl-2-morpholineacetonitrile

    • Catalyst: Nickel (Raney Ni)

    • Reagent: H₂ gas

    • Solvent: Ethanol

    • Yield: 81%

  • Chlorination:

    • Reagent: SOCl₂ (2 eq)

    • Solvent: DCM

    • Temperature: 40°C

    • Workup: Neutralization with NaHCO₃, extraction

This two-step approach achieves high atom economy, with the nitrile group serving as a versatile precursor for functionalization.

Direct Alkylation Strategies

Benzyl Group Introduction via Nucleophilic Substitution

Morpholine reacts with benzyl chloride in the presence of a base (e.g., KHCO₃) to form 4-benzylmorpholine. Subsequent alkylation with 1-bromo-2-chloroethane introduces the 2-chloroethyl sidechain.

Optimized Parameters:

  • Solvent: Toluene

  • Catalyst: Boric acid (20 mol%)

  • Temperature: 110°C (20 h)

  • Yield: 75%

Toluene enhances reaction efficiency by azeotropic removal of water, driving the equilibrium toward product formation. Boric acid acts as a Lewis acid, activating the carbonyl group for nucleophilic attack.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Advantages Limitations
Thionyl Chloridation2-(4-Benzylmorpholin-2-yl)ethanolSOCl₂74%High selectivity, mild conditionsRequires DMF catalyst
Reductive Amination4-Benzyl-2-morpholineacetonitrileH₂/Ni81%Utilizes stable nitrile precursorMulti-step, high-pressure conditions
Direct AlkylationMorpholineBenzyl chloride75%One-pot synthesisRequires high-temperature reflux

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using methanol-DCM gradients (3–10% MeOH). The target compound exhibits the following spectroscopic properties:

  • ¹H NMR (DMSO-d₆): δ 7.32–7.25 (m, 5H, benzyl), 3.85–3.45 (m, 8H, morpholine), 3.02 (t, 2H, CH₂Cl).

  • IR (KBr): 2970 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-Cl).

Crystallization

Recrystallization from acetone/Et₂O yields pure 4-benzyl-2-(2-chloroethyl)morpholine as colorless crystals with a melting point of 137°C.

Industrial-Scale Considerations

Solvent Selection

Toluene is preferred over DMF or THF due to its lower toxicity and ease of removal. Azeotropic distillation in toluene efficiently removes water, critical for amidation and alkylation reactions.

Catalyst Recycling

Boric acid can be recovered by filtration after reaction completion, reducing costs. Pilot studies show >90% recovery efficiency .

Chemical Reactions Analysis

4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

4-benzyl-2-(2-chloroethyl)morpholine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, research highlighted its interaction with Polo-like kinase-1 (Plk1), a key target in cancer therapy. The compound demonstrated an inhibition concentration (IC50) value of 71.03 µM against Plk1, indicating its potential as a therapeutic agent in cancer treatment .

2. Enzyme Inhibition

The compound's ability to interact with biological targets extends to enzyme inhibition. It has been noted for its capacity to covalently modify enzymes, thereby altering their activity. This mechanism is crucial for developing drugs that require precise targeting of specific proteins within cancer cells or other disease states .

Synthetic Applications

4-benzyl-2-(2-chloroethyl)morpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its versatility allows for the creation of derivatives that can be tailored for specific biological activities. The synthesis typically involves multi-step processes that can be optimized for yield and purity through techniques such as recrystallization and chromatography .

Case Studies

Case Study 1: Inhibition of Plk1

In a study focused on developing inhibitors for Plk1, 4-benzyl-2-(2-chloroethyl)morpholine was identified as a promising candidate due to its ability to inhibit cell proliferation effectively. The study utilized molecular docking techniques to elucidate binding interactions between the compound and the active site of Plk1, confirming its potential therapeutic application in oncology .

Case Study 2: Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) involving derivatives of 4-benzyl-2-(2-chloroethyl)morpholine revealed critical insights into how modifications at various positions influence biological activity. For example, substituents on the benzyl ring were found to significantly affect anticancer efficacy, guiding further optimization efforts for drug development .

Mechanism of Action

The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly impacts chemical reactivity and biological activity. Key comparisons include:

Compound Position 2 Substituent Key Properties/Applications Evidence Source
4-Benzyl-2-(2-chloroethyl)morpholine 2-Chloroethyl Potential alkylating agent; hydrophobic benzyl group may enhance protein binding Inferred from
4-Benzyl-2-(chloromethyl)morpholine Chloromethyl Precursor for radiolabeling; shorter chain limits alkylation range
4-Benzyl-2-(4-methoxyphenyl)morpholine 4-Methoxyphenyl Reduced electrophilicity; aryl group may enable π-π interactions in drug design
2-Vinyl-4-benzylmorpholine Vinyl Conjugated system could participate in polymerization or Michael additions

Key Insights :

  • Chloroethyl vs. Chloromethyl : The longer ethyl chain in chloroethyl derivatives increases lipophilicity and alkylation efficiency compared to chloromethyl analogs, as seen in nitrosoureas where chloroethyl groups exhibit dual alkylation and carbamoylation activities .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methoxyphenyl) reduce electrophilic reactivity but introduce planar structures for target binding, as observed in anticancer intermediates .

Benzyl-Substituted vs. Non-Benzylated Morpholines

The presence of a benzyl group at position 4 distinguishes 4-benzyl derivatives from simpler morpholine analogs:

Compound Position 4 Substituent Key Properties/Applications Evidence Source
4-Benzyl-2-(2-chloroethyl)morpholine Benzyl Enhanced hydrophobicity; potential for selective enzyme inhibition
4-(2-Chloroethyl)morpholine H Simpler structure; used in synthesizing benzimidazole-chalcone hybrids
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl Anticancer intermediate; nitro group enhances electrophilicity

Key Insights :

  • Benzyl Group Impact: Benzyl-substituted morpholines demonstrate improved selectivity in enzyme inhibition. For example, 4-(2-chloro-6-methylbenzyl)morpholine (compound 9) shows higher cytochrome P450 2A13 inhibition than non-benzylated analogs .
  • Nitrobenzyl Derivatives : The nitro group in 4-(4-nitrobenzyl)morpholine increases electrophilicity, aiding in covalent interactions with biological targets .

Heterocycle Variations: Morpholine vs. Piperidine/Pyrrolidine

Replacing morpholine with piperidine or pyrrolidine alters ring basicity and solubility:

Compound Heterocycle Key Properties/Applications Evidence Source
4-(2-Chloroethyl)morpholine Morpholine (O present) Moderate basicity; oxygen enables H-bonding
4-(2-Chloroethyl)piperidine Piperidine (N only) Higher basicity; increased membrane permeability
4-(2-Chloroethyl)pyrrolidine Pyrrolidine (5-membered) Compact structure; faster metabolic clearance

Key Insights :

  • Morpholine Oxygen : The oxygen atom in morpholine enhances water solubility and hydrogen-bonding capacity, critical for interactions with polar enzyme active sites .

Chloroethyl-Containing Compounds in Other Scaffolds

Chloroethyl groups are recurrent motifs in alkylating agents, enabling cross-linking of DNA or proteins:

Compound Core Structure Key Properties/Applications Evidence Source
4-Benzyl-2-(2-chloroethyl)morpholine Morpholine Dual functionality: alkylation + hydrophobic binding Inferred
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea Alkylates DNA/proteins; crosses blood-brain barrier
Bis(2-chloroethyl)ether Ether Industrial solvent; high toxicity due to alkylation

Key Insights :

  • Alkylation Mechanism : Chloroethyl groups generate reactive intermediates (e.g., ethylene episulfonium ions) that alkylate nucleophilic sites in DNA (e.g., guanine N7) .
  • Toxicity Considerations : Bis(2-chloroethyl)ether’s toxicity profile highlights the need for structural optimization to balance efficacy and safety in drug design .

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